1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine 1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.: 91331-85-0
VCID: VC7579400
InChI: InChI=1S/C11H13N3O/c1-8-7-11(12)14(13-8)9-5-3-4-6-10(9)15-2/h3-7H,12H2,1-2H3
SMILES: CC1=NN(C(=C1)N)C2=CC=CC=C2OC
Molecular Formula: C11H13N3O
Molecular Weight: 203.245

1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine

CAS No.: 91331-85-0

Cat. No.: VC7579400

Molecular Formula: C11H13N3O

Molecular Weight: 203.245

* For research use only. Not for human or veterinary use.

1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine - 91331-85-0

Specification

CAS No. 91331-85-0
Molecular Formula C11H13N3O
Molecular Weight 203.245
IUPAC Name 2-(2-methoxyphenyl)-5-methylpyrazol-3-amine
Standard InChI InChI=1S/C11H13N3O/c1-8-7-11(12)14(13-8)9-5-3-4-6-10(9)15-2/h3-7H,12H2,1-2H3
Standard InChI Key WMLVDNWEONXTIR-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1)N)C2=CC=CC=C2OC

Introduction

Chemical Structure and Characterization

Molecular Architecture

The compound features a pyrazole core—a five-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. A 2-methoxyphenyl group is attached to the nitrogen at position 1, while a methyl group occupies position 3 of the ring. The amine functional group at position 5 completes the structure, contributing to its reactivity and potential as a pharmacophore . Single-crystal X-ray diffraction studies of analogous pyrazole derivatives reveal planar geometries for the aromatic rings, with dihedral angles between the pyrazole and phenyl groups typically ranging from 29° to 37° . These structural features influence intermolecular interactions, such as hydrogen bonding, which can affect crystallization behavior and solubility .

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the compound’s structure. The methoxy group (-OCH3\text{-OCH}_3) resonates as a singlet near δ\delta 3.8 ppm in 1H^1\text{H}-NMR, while aromatic protons on the phenyl ring appear as a multiplet between δ\delta 6.8 and 7.4 ppm. The methyl group on the pyrazole ring typically shows a triplet near δ\delta 2.3 ppm due to coupling with adjacent protons. Infrared (IR) spectroscopy confirms the presence of N-H stretching vibrations (3300–3500 cm1^{-1}) and C-O-C asymmetric stretching (1250 cm1^{-1}) from the methoxy group .

Synthesis and Reaction Pathways

Conventional Synthesis Methods

The synthesis of 1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine typically begins with 2-methoxybenzaldehyde and 1-methyl-1H-pyrazol-5-amine. A condensation reaction forms an imine intermediate, which undergoes reduction to yield the final product. Key steps include:

  • Condensation:
    2-Methoxybenzaldehyde+1-Methyl-1H-pyrazol-5-amineImine intermediate\text{2-Methoxybenzaldehyde} + \text{1-Methyl-1H-pyrazol-5-amine} \rightarrow \text{Imine intermediate}
    This step is catalyzed by acetic acid under reflux conditions.

  • Reduction:
    Sodium borohydride (NaBH4\text{NaBH}_4) in ethanol reduces the imine to the amine, achieving yields of 70–85%.

Table 1: Optimization of Reaction Conditions

ParameterOptimal ValueYield Impact
Temperature80°CMaximizes rate without decomposition
SolventEthanolEnhances solubility of intermediates
Catalyst Loading5 mol% AcOHBalances reaction rate and cost

Green Chemistry Approaches

Recent advancements emphasize solvent-free synthesis and microwave-assisted reactions to improve efficiency. Solvent-free conditions reduce waste and energy consumption, while microwave irradiation shortens reaction times from hours to minutes. For example, a one-pot microwave-assisted method achieved 88% yield in 15 minutes, compared to 6 hours under conventional heating.

Biological and Industrial Applications

CompoundIC50_{50} (μM)Target
1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine12.4 ± 1.2COX-2
1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine18.9 ± 2.1DNA Gyrase

Materials Science Applications

The compound’s aromaticity and electron-donating methoxy group make it a candidate for:

  • Organic Semiconductors: Enhances charge carrier mobility in thin-film transistors .

  • Coordination Chemistry: Acts as a ligand for transition metals, forming complexes with luminescent properties .

Exposure RouteResponse
InhalationMove to fresh air; seek medical attention if breathing difficulty occurs
Skin ContactWash with soap and water; remove contaminated clothing
Eye ContactRinse with water for 15 minutes; consult ophthalmologist

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